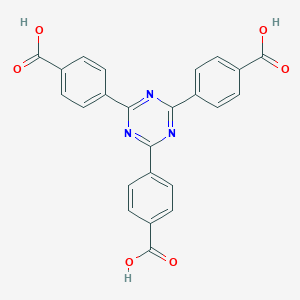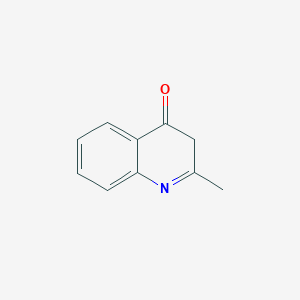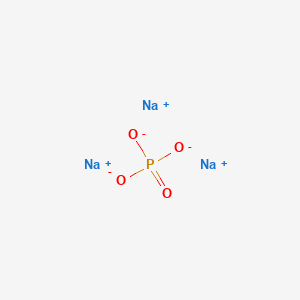
DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly carcinogenic compound that has been shown to induce tumors in laboratory animals. The synthesis of this compound is complex, and it requires specialized equipment and expertise.
Applications De Recherche Scientifique
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is widely used in scientific research to study the carcinogenicity of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-s. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. It is also used to study the effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure on gene expression and DNA damage.
Mécanisme D'action
The mechanism of action of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is complex and not fully understood. It is believed that it induces tumors by forming DNA adducts, which can lead to mutations and chromosomal aberrations. It can also interfere with cellular signaling pathways and cause oxidative stress, which can lead to DNA damage.
Biochemical and Physiological Effects:
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- has been shown to have several biochemical and physiological effects. It can induce apoptosis, alter gene expression, and cause inflammation. It can also affect the immune system and lead to immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize, and it is commercially available. However, one of the limitations is that it is highly toxic and carcinogenic, which can pose a risk to researchers. It also requires specialized equipment and expertise to handle safely.
Orientations Futures
There are several future directions for research on dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. One area of research is to study the effects of exposure to low levels of the compound over long periods of time. Another area of research is to investigate the potential use of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- as a biomarker for DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure. Additionally, there is a need to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
Conclusion:
In conclusion, dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a highly carcinogenic compound that is widely used in scientific research. Its synthesis is complex, and it requires specialized equipment and expertise. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. There are several future directions for research on this compound, including studying the effects of low-level exposure and developing safer methods for handling it in the laboratory.
Méthodes De Synthèse
The synthesis of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a complex process that involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene, which is achieved by the catalytic hydrogenation of dibenzo(a,j)anthracene. The second step involves the oxidation of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene to form dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. This step requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Propriétés
Numéro CAS |
16310-68-2 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1,3,5,7,9-14H,2,4,6,8H2 |
Clé InChI |
IQVHSWJRWVEDQP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
Autres numéros CAS |
16310-68-2 |
Synonymes |
1,2,3,4-Tetrahydrodibenz[a,j]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)











